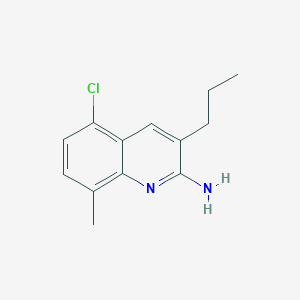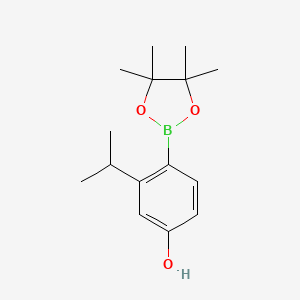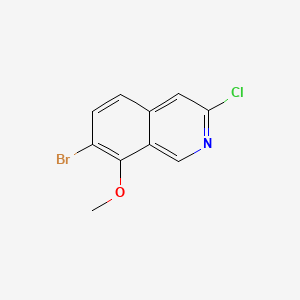
2,4-DI-Tert-butoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2,4-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically involves mixing phenol with a catalyst, stirring, and heating, followed by the addition of isobutylene to obtain the desired product . This method is commonly used in industrial production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
2,4-DI-Tert-butoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone. Reducing agents such as sodium borohydride are often used.
Applications De Recherche Scientifique
2,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-DI-Tert-butoxyphenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. This antioxidant effect helps prevent oxidative degradation and material disintegration . Additionally, the compound can disrupt the cell wall and membrane of fungi, leading to cell death . The molecular targets and pathways involved include the regulation of oxidative stress and the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
2,4-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Similar in structure, but with tert-butyl groups at positions 2 and 6.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
This compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and makes it particularly effective in industrial applications .
Propriétés
Formule moléculaire |
C14H22O3 |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3 |
Clé InChI |
LLWMTPHALFOSHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)



